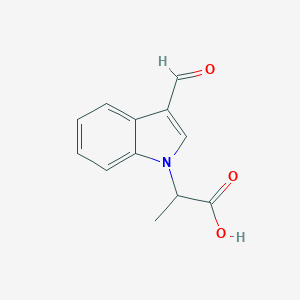

2-(3-formyl-1H-indol-1-yl)propanoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-formylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINMANYXDFLPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377933 | |

| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166747-91-7 | |

| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Indole (B1671886) Nucleus Construction Relevant to 2-(3-formyl-1H-indol-1-yl)propanoic acid Precursors

The construction of the indole core is the foundational step in the synthesis of this compound. Both classical and advanced methodologies can be adapted to create precursors that either already contain the desired functionalities or can be easily converted to them in subsequent steps.

Classical Indole Synthesis Approaches

Several named reactions have become the bedrock of indole synthesis, each with its own set of advantages and limitations.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most effective methods for preparing indoles. byjus.comnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. byjus.com A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. byjus.comwikipedia.org A variety of Brønsted and Lewis acids can be used to catalyze this reaction, including HCl, H₂SO₄, polyphosphoric acid, BF₃, and ZnCl₂. wikipedia.orgnih.gov

To synthesize a precursor for this compound, one could envision using a phenylhydrazine bearing a protected propanoic acid moiety on the nitrogen atom. The choice of the carbonyl component is crucial for introducing the C3-formyl group or a precursor. For instance, reacting the modified phenylhydrazine with a suitable three-carbon aldehyde or ketone derivative could lead to the desired indole-3-carboxaldehyde scaffold after cyclization.

Key Features of the Fischer Indole Synthesis:

| Feature | Description |

| Reactants | Arylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgnih.gov |

| Key Intermediate | Phenylhydrazone which isomerizes to an enamine. byjus.com |

| Key Step | wikipedia.orgwikipedia.org-sigmatropic rearrangement. byjus.com |

| Applicability | Widely used for the synthesis of 2- and/or 3-substituted indoles. researchgate.net |

The Reissert indole synthesis is another classical method that involves the reductive cyclization of o-nitrophenylpyruvic acid or its esters to yield indole-2-carboxylic acid. wikipedia.orgresearchgate.net The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using reagents such as zinc in acetic acid. wikipedia.org

While the classical Reissert synthesis directly leads to a 2-carboxy substituted indole, which can be subsequently decarboxylated, wikipedia.org its direct application to form a 3-formyl indole derivative is not straightforward. Modifications to the starting materials or reaction conditions would be necessary to steer the cyclization towards the desired substitution pattern. One notable variation is the Butin modification, where a furan ring-opening provides the necessary carbonyl for an intramolecular cyclization to form an indole. wikipedia.org

General Steps of the Reissert Indole Synthesis:

| Step | Description |

| 1. Condensation | o-Nitrotoluene reacts with diethyl oxalate to form ethyl o-nitrophenylpyruvate. wikipedia.org |

| 2. Reductive Cyclization | The nitro group is reduced to an amine, which then intramolecularly attacks the ketone to form the indole ring. wikipedia.org |

| 3. Product | The primary product is an indole-2-carboxylic acid derivative. wikipedia.org |

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce an indole. wikipedia.org The reaction typically requires harsh conditions, with temperatures ranging from 200-400 °C and strong bases like sodium or potassium alkoxides. wikipedia.org

The mechanism is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, leading to a dianion. This is followed by an intramolecular nucleophilic attack of the benzylic carbanion on the amide carbonyl, and subsequent cyclization and dehydration to form the indole ring.

To be relevant for the synthesis of a 3-formyl indole precursor, modifications to the Madelung synthesis are necessary. Research has shown that introducing electron-withdrawing groups on the acyl moiety can facilitate the cyclization under milder conditions. For instance, a modified Madelung synthesis has been developed for the preparation of 1,2-disubstituted-3-cyanoindoles. This is significant because the cyano group at the C3 position can serve as a precursor to the formyl group through reduction.

Advanced Synthetic Methodologies

Modern synthetic chemistry has seen the advent of metal-catalyzed reactions that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Palladium-Catalysis:

Palladium catalysis has become a powerful tool for the synthesis and functionalization of indoles. While many palladium-catalyzed methods focus on the cross-coupling reactions of pre-formed indoles, there are also methods for the construction of the indole nucleus itself. For instance, the Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

More relevant to the target compound, palladium-catalyzed C-H functionalization reactions allow for the direct introduction of substituents onto the indole ring. For example, palladium-catalyzed C3-arylation of indoles with aryl ketones has been achieved. rsc.org Although this demonstrates the functionalization of an existing indole, it highlights the compatibility of the indole nucleus with palladium catalysis. Palladium-catalyzed reactions directed by a C3-aldehyde group have also been reported, leading to C4-arylation. acs.org

Iron(III)-Catalysis:

Iron, being an earth-abundant and less toxic metal, has emerged as an attractive alternative to precious metal catalysts. Iron(III)-catalyzed reactions have been developed for various transformations involving indoles. An effective iron-catalyzed C3-formylation of both free (N-H) and N-substituted indoles has been reported, which is a direct and atom-economical approach to obtaining the indole-3-carboxaldehyde core. researchgate.net

Furthermore, iron-catalyzed C-H alkylation of indoles with unactivated alkenes has been demonstrated, offering a green and efficient method for introducing alkyl groups at the C3 position. rsc.org While this particular reaction produces alkylated indoles, the development of iron-catalyzed C-H activation methods opens up possibilities for other functionalizations, including formylation.

Comparison of Catalytic Methods:

| Catalyst | Reaction Type | Relevance to Target Compound |

| Palladium | C-H Arylation, C-H Benzylation | Functionalization of indole precursors. nih.govacs.org |

| Iron(III) | C-H Formylation, C-H Alkylation | Direct synthesis of the indole-3-carboxaldehyde core. researchgate.netrsc.org |

C-H Activation Processes

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of indoles, offering an atom-economical approach to form new carbon-carbon and carbon-heteroatom bonds. While direct C-H formylation of the indole ring is still a developing area, related C-H activation strategies provide a conceptual framework for the synthesis of complex indole derivatives.

Rhodium-catalyzed C-H activation has been extensively utilized for the functionalization of the indole nucleus. For instance, Rh(III)-catalyzed C-H activation/annulation reactions of indoles with various coupling partners, such as cyclopropanols, have been developed to construct fused-ring systems. acs.org These processes often involve the use of a directing group on the indole nitrogen to control the regioselectivity of the C-H activation, typically at the C2, C4, or C7 positions. researchgate.netthieme-connect.com While these positions are not the target for the formyl group in this compound, the underlying principles of directed C-H activation are pertinent.

Palladium-catalyzed C-H functionalization of indoles is another well-established strategy. beilstein-journals.orgacs.org These methods have been successfully applied to the direct arylation and alkenylation of the indole core. nih.gov The regioselectivity of palladium-catalyzed reactions can often be controlled by the choice of ligands, directing groups, or even the solvent system, allowing for selective functionalization at either the C2 or C3 position. researchgate.netresearchgate.net

Although direct C-H formylation of indoles using this approach is not yet commonplace, the extensive research into C-H activation of indoles provides a solid foundation for the future development of such methodologies for the synthesis of this compound.

Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Nanocatalysis)

Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives to enhance efficiency, reduce waste, and utilize more environmentally benign conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of indole derivatives. This technique can lead to shorter reaction times, higher yields, and improved purity of the products compared to conventional heating methods. For instance, microwave-assisted Fischer indole synthesis and other cyclization reactions have been successfully employed. nih.gov The Vilsmeier-Haack formylation, a key step in the synthesis of the target molecule, can also be performed under microwave conditions, often leading to improved yields and reduced reaction times.

Nanocatalysis: The use of nanocatalysts offers several advantages in organic synthesis, including high catalytic activity, large surface area, and the potential for catalyst recovery and reuse. In the context of indole synthesis, magnetic nanoparticles have been used as supports for various catalysts. These nanocatalysts have demonstrated efficiency in promoting the synthesis of a diverse library of indole derivatives. The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet, simplifying the purification process and enabling their recycling.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly. acs.org

The Ugi reaction is a prominent example of an MCR that has been applied to the synthesis of indole-containing scaffolds. nih.gov In a novel approach, indole-N-carboxylic acids, which can be prepared from indoles and carbon dioxide, have been used as the acidic component in an Ugi-type reaction with an aldehyde, an amine, and an isocyanide. acs.org This strategy allows for the direct incorporation of the indole moiety into a peptide-like backbone, offering a rapid route to complex indole carboxamides. researchgate.net

The Passerini reaction , another important MCR, typically involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org Recent studies have shown that phthalimide and its derivatives can act as the acid component in the Passerini reaction, expanding the scope of this transformation for the synthesis of diverse and complex molecules, including those with indole substituents. acs.orgnih.gov

These MCRs provide powerful platforms for the rapid assembly of diverse indole-based libraries, which could be adapted for the synthesis of derivatives of this compound.

Continuous Flow Synthesis

Continuous flow chemistry, utilizing microreactors, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mdpi.com The synthesis of various heterocyclic compounds, including indoles, has been successfully translated to continuous flow systems. researchgate.net

For example, the Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to a continuous flow process. This allows for the rapid and efficient production of substituted indoles from the corresponding hydrazones. The short reaction times and high yields often observed in flow synthesis make it an attractive method for the preparation of indole intermediates. While a specific continuous flow synthesis for this compound has not been detailed, the modular nature of flow chemistry would allow for the sequential introduction of the N-propanoic acid side chain and the C3-formyl group in an integrated flow system.

Divergent Synthetic Strategies for Indole-Based Libraries

Divergent synthesis is a powerful strategy for the creation of a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable in drug discovery for the exploration of structure-activity relationships. For indole-based libraries, divergent strategies often involve the late-stage functionalization of a common indole core. nih.gov

A modular approach can be envisioned where an indole scaffold is first N-alkylated with a propanoic acid derivative, followed by various C3-functionalization reactions to introduce the formyl group or other functionalities. Alternatively, a pre-functionalized indole, such as indole-3-carboxaldehyde, can serve as the starting point for divergent N-alkylation with a range of substituents, including the propanoic acid side chain. Multicomponent reactions, as discussed previously, are also inherently suited for divergent synthesis, as variation of the individual components can lead to a wide array of products from a single reaction setup. researchgate.net

Regioselective Functionalization of the Indole Ring for this compound

The synthesis of this compound requires the specific introduction of a formyl group at the C3 position of the indole ring. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, with the C3 position being the most reactive site. youtube.com

Formylation at the Indole 3-Position

Several classical and modern methods are available for the regioselective formylation of indoles at the C3 position.

The Vilsmeier-Haack reaction is the most widely used method for the formylation of indoles. wikipedia.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. sid.iracs.org The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the indole-3-carboxaldehyde. niscpr.res.in This method is generally high-yielding and proceeds under relatively mild conditions.

The Duff reaction provides an alternative method for the formylation of electron-rich aromatic compounds, including indoles. This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid. acs.org The reaction proceeds through a complex mechanism involving the formation of an iminium ion intermediate that acts as the electrophile.

The Gattermann reaction is another classical formylation method that can be applied to indoles. It involves the use of hydrogen cyanide (HCN) and a Lewis acid catalyst. acs.org Due to the toxicity of HCN, modifications of this reaction, such as the use of zinc cyanide or other cyanide sources, have been developed.

More recently, transition-metal-free methods for the C3-formylation of indoles have been developed. For example, an iron-catalyzed method using formaldehyde and aqueous ammonia under air has been reported. organic-chemistry.org Additionally, an electrochemical approach for the C3-formylation and acylation of indoles has been described, offering a greener alternative to traditional methods. organic-chemistry.org

Table 1: Comparison of Formylation Methods for Indoles

| Reaction | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or other chlorinating agents) | High yields, mild conditions, widely applicable. wikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Uses a solid formylating agent, suitable for electron-rich aromatics. acs.org |

| Gattermann Reaction | HCN, Lewis acid | Classical method, often modified to avoid toxic HCN. acs.org |

| Iron-Catalyzed Formylation | Formaldehyde, aqueous ammonia, FeCl₃, air | Transition-metal-free, environmentally benign. organic-chemistry.org |

| Electrochemical Formylation | Aldehydes, electrochemical oxidation | Mild conditions, high functional group tolerance. organic-chemistry.org |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. researchgate.netsid.ir The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgresearchgate.net

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. youtube.comorganic-chemistry.org The indole nucleus then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion, preferentially at the electron-rich C3 position. youtube.com This attack leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired indole-3-carboxaldehyde. youtube.com

The reaction is known for its high yields and regioselectivity for the C3 position of unsubstituted indoles. orgsyn.org It is generally carried out under mild conditions, although the reactivity of the indole substrate can influence the required temperature. researchgate.net A catalytic version of the Vilsmeier-Haack reaction has also been developed to mitigate the use of stoichiometric and often harsh reagents like POCl₃. orgsyn.orgacs.org

Table 1: Vilsmeier-Haack Reaction Conditions for Indole Formylation

| Reagents | Solvent | Temperature | Yield | Reference |

| POCl₃, DMF | - | 0-5 °C to rt, then reflux | 96% | google.com |

| POCl₃, DMF | - | 0 °C to rt, then 85-90 °C | 88-90% | google.com |

| P(III)/P(V)=O catalyst, DMF-d7, PhSiH₃ | MeCN | Room Temperature | Good | orgsyn.orgorgsyn.org |

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including indoles. chemistnotes.comscienceinfo.com The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). byjus.comwikipedia.org

The key reactive intermediate in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the base. chemistnotes.combyjus.com The indole anion, formed by deprotonation of the N-H proton by the strong base, then attacks the electrophilic dichlorocarbene. wikipedia.org The resulting intermediate undergoes hydrolysis to yield the corresponding aldehyde.

While the Reimer-Tiemann reaction can be used for the formylation of indoles, it often suffers from limitations such as low yields and the formation of byproducts. chemistnotes.comscienceinfo.com In some cases, an "abnormal" Reimer-Tiemann reaction can occur with indoles, leading to ring expansion products like 3-chloroquinolines instead of the desired indole-3-carboxaldehyde. chemistnotes.comscienceinfo.com

Table 2: Reimer-Tiemann Reaction on Indole

| Reagents | Conditions | Product(s) | Notes | Reference |

| CHCl₃, NaOH/KOH | Heating | Indole-3-carboxaldehyde and/or 3-chloroquinoline | Can result in low yields and byproduct formation. | chemistnotes.comscienceinfo.comechemi.com |

Alternative Formylation Methods

Besides the Vilsmeier-Haack and Reimer-Tiemann reactions, several other methods have been developed for the formylation of indoles. These alternatives often offer milder reaction conditions, improved yields, or different substrate scope.

One notable method is the Duff reaction , which involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in the presence of an acid catalyst. Another approach is the Gattermann reaction , which uses hydrogen cyanide and a Lewis acid, although this method is less common for indoles due to the harsh conditions.

More contemporary methods include the use of formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid. Additionally, metal-catalyzed formylation reactions have emerged as a powerful tool. For instance, the use of carbon monoxide and a transition metal catalyst can achieve the formylation of indoles. The Smith procedure, which is a modification of the Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride, is noted for being simple, convenient, and providing a nearly quantitative yield of highly pure indole-3-aldehyde. orgsyn.org

Introduction of the 2-Propanoic Acid Moiety at the Indole N1-Position

The second crucial step in the synthesis of this compound is the introduction of the 2-propanoic acid group at the nitrogen atom of the indole ring. This is typically achieved through N-alkylation reactions.

N-Alkylation Strategies

Direct N-alkylation of the indole ring is a common strategy to introduce various substituents at the N1 position. This reaction generally involves the deprotonation of the indole N-H with a suitable base to form the indolide anion, which then acts as a nucleophile to attack an alkylating agent.

For the synthesis of the target molecule, an appropriate alkylating agent would be a 2-halopropanoic acid ester, such as ethyl 2-bromopropanoate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Following the N-alkylation, a hydrolysis step is required to convert the ester group to the desired carboxylic acid.

Table 3: N-Alkylation of Indole with Propanoic Acid Precursors

| Indole Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

| Indole | 1,2-dibromoethane | K₂CO₃ | DMF | 1-(2-bromoethyl)-1H-indole | univ-ovidius.ro |

| Indole, Pyrroles | Iodoalkanes, Benzyl bromide | K-salt | DMSO | N-alkylated indoles/pyrroles | semanticscholar.org |

Enantioselective N-Allylation and Subsequent Transformations

For the synthesis of chiral this compound, an enantioselective approach is necessary. One such strategy involves the enantioselective N-allylation of the indole ring, followed by chemical transformations to convert the allyl group into a propanoic acid moiety.

Iridium-catalyzed asymmetric N-allylation of indoles has been shown to be a highly effective method for producing enantioenriched N-allylindoles with high enantioselectivity (96–99% ee). nih.gov The resulting N-allyl indole can then be converted to the corresponding propanoic acid. This transformation can be achieved through a sequence of reactions, such as hydroboration-oxidation to yield the primary alcohol, followed by oxidation of the alcohol to the carboxylic acid. nih.gov This multi-step process allows for the introduction of a chiral center at the carbon adjacent to the indole nitrogen.

Palladium-catalyzed aza-Wacker-type reactions have also been developed for the enantioselective N-alkylation of indoles with alkenols, offering another route to chiral N-alkylated indoles. nih.gov

Orthogonal Functionalization Strategies for Complex Indole Derivatives

In the synthesis of complex molecules containing multiple functional groups, such as this compound, orthogonal functionalization strategies are crucial. bham.ac.ukwikipedia.org This approach involves the use of protecting groups that can be selectively removed under different reaction conditions, allowing for the sequential modification of different parts of the molecule without unintended side reactions. bham.ac.ukwikipedia.org

For the synthesis of the target compound, one could envision a strategy where either the formyl group or the propanoic acid moiety is introduced in a protected form. For example, the formyl group could be protected as an acetal, which is stable to the basic conditions often used for N-alkylation. Subsequently, the N-alkylation can be performed, and the protecting group can be removed under acidic conditions to reveal the formyl group.

Alternatively, the propanoic acid could be introduced as its ester, which can be hydrolyzed at a later stage. The choice of protecting groups and the sequence of their introduction and removal are critical for the success of the synthesis. For instance, a benzyl ester could be removed by hydrogenolysis, while a tert-butyl ester is cleaved with acid. wikipedia.org This allows for the selective deprotection of one functional group while others remain intact. The development of such orthogonal strategies is essential for the efficient and controlled synthesis of highly functionalized indole derivatives. nih.gov

Chemical Transformations and Reactivity of this compound

The reactivity of this compound is characterized by the distinct chemical behaviors of its formyl and carboxylic acid groups. The indole-3-carbaldehyde moiety is known to participate in a wide array of reactions, including condensations, reductions, and cross-coupling events, while the N-propanoic acid side chain offers sites for esterification and amidation. These transformations can be selectively employed to generate a diverse range of derivatives.

The formyl group at the C3 position of the indole ring is an aldehyde and thus exhibits reactivity typical of aromatic aldehydes, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation wikipedia.orgresearchgate.net.

Condensation Reactions: The aldehyde function readily undergoes condensation reactions with various nucleophiles. For instance, indole-3-carbaldehydes are known to participate in Knoevenagel condensations with active methylene compounds acgpubs.orgnih.gov. In a similar fashion, this compound is expected to react with compounds like malononitrile or ethyl cyanoacetate in the presence of a base to yield the corresponding α,β-unsaturated products. Another key reaction is the condensation with other indole molecules to form bis(indolyl)methanes and tris(indolyl)methanes, typically catalyzed by various reagents such as iodine or p-toluenesulfonic acid researchgate.net. The Henry reaction, a condensation with a nitroalkane like nitromethane, is another characteristic transformation of indole-3-carbaldehyde that yields a β-nitro alcohol, which can be further converted to a nitrovinyl indole wikipedia.org.

| Reaction Type | Reactant | Typical Catalyst/Conditions | Expected Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | Base (e.g., Piperidine) | Indol-3-ylmethylene derivative | acgpubs.org |

| Henry Reaction | Nitroalkanes (e.g., Nitromethane) | Base | β-Nitro alcohol / Nitrovinyl indole | wikipedia.org |

| Aldol Condensation | Ketones or other Aldehydes | Acid or Base (e.g., FeCl₃) | α,β-Unsaturated carbonyl | ttu.edu |

| Reaction with Indoles | Indole or substituted indoles | Acid (e.g., p-TsOH) or Lewis Acid | Bis(indolyl)methane | researchgate.net |

Reduction: The formyl group can be readily reduced to a hydroxymethyl group (an alcohol). Standard reducing agents like sodium borohydride (NaBH₄) are effective for this transformation. For example, the reduction of 3-(1-arylsulfonylalkyl) indoles, which are formed from the reaction of indoles with aldehydes, can be achieved using polymer-supported sodium borohydride to yield 3-alkylindoles unicam.it. This indicates that the formyl group of this compound can be selectively reduced to afford 2-(3-(hydroxymethyl)-1H-indol-1-yl)propanoic acid, a key intermediate for further functionalization, such as the formation of lactones via intramolecular cyclization.

Cross-Coupling Reactions: The indole nucleus can be functionalized via transition-metal-catalyzed cross-coupling reactions, and the formyl group at C3 can act as a directing group. Palladium-catalyzed C-H arylation has been demonstrated with 3-formylindoles, leading to the introduction of an aryl group at the C4 position of the indole ring nih.gov. This methodology provides a powerful tool for elaborating the indole scaffold. While this reaction has been primarily studied on NH-free or N-alkyl indoles, it represents a potential pathway for the further diversification of the this compound structure nih.gov.

The propanoic acid side chain at the N1 position provides another reactive center within the molecule, primarily for reactions typical of carboxylic acids.

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification youtube.commasterorganicchemistry.com. Using an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) drives the equilibrium towards the ester product masterorganicchemistry.comceon.rs. This reaction would convert this compound into its corresponding alkyl ester, which can be useful for modifying the compound's solubility or for protecting the acid group during subsequent reactions on the formyl moiety. The reactivity in esterification is influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary ones ceon.rsresearchgate.net.

Amidation: The carboxylic acid can also be transformed into an amide by reacting with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Direct catalytic amidation methods are also being developed to avoid the use of stoichiometric activating agents mdpi.com. The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted propanamide derivative researchgate.netsphinxsai.com. This transformation is crucial for building peptide-like structures or introducing new functional groups.

| Reaction Type | Reagent | Typical Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Ester | youtube.commasterorganicchemistry.com |

| Amidation | Amine (Primary or Secondary) | Coupling agent (e.g., DCC, EDC) or conversion to acyl chloride | Amide | mdpi.comnih.gov |

The bifunctional nature of this compound and its derivatives allows for the construction of novel polycyclic systems through intramolecular cyclization. These reactions typically require prior modification of one or both functional groups to generate suitable reactive intermediates.

For example, if the formyl group is reduced to a primary alcohol, the resulting molecule, 2-(3-(hydroxymethyl)-1H-indol-1-yl)propanoic acid, contains both an alcohol and a carboxylic acid. This hydroxy acid could undergo an intramolecular esterification (lactonization) under acidic conditions to form a seven-membered lactone ring fused to the indole core.

Alternatively, the formyl group could react with an amine derivative of the carboxylic acid side chain. For instance, if the propanoic acid is first converted into a propanamide bearing a primary amine on the amide nitrogen (e.g., via a hydrazide), this amine could then undergo an intramolecular condensation with the formyl group to form a cyclic imine or related heterocyclic system. Such cyclization strategies are fundamental in synthetic organic chemistry for building complex molecular architectures from relatively simple starting materials mdpi.comrsc.org. The specific conditions and the nature of the resulting cyclic structure would depend heavily on the intermediate's design and the reagents used for cyclization mdpi.com.

Structure Activity Relationship Sar Studies and Molecular Design

General Principles of SAR in Indole (B1671886) Derivatives

The indole framework consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offering multiple positions (N1, C2, C3, C4, C5, C6, and C7) for chemical modification. nih.gov SAR studies have revealed that positions N1, C2, and C3 are particularly important reactive sites for derivatization. nih.gov The electron-rich nature of the indole ring allows it to participate in various interactions with biological targets. researchgate.net

Key principles of SAR for indole derivatives include:

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at different positions on the indole ring can modulate the molecule's electronic density, influencing its ability to form hydrogen bonds, pi-stacking interactions, and other non-covalent bonds with the target. nih.gov

Hydrophobicity and Hydrophilicity: The balance between lipophilic and hydrophilic properties (logP) is essential for membrane permeability, solubility, and interaction with both hydrophobic and polar pockets in a receptor. The addition of polar or nonpolar functional groups can be tuned to optimize these characteristics. acs.org

Amphipathic Requirements: For some targets, a distinct separation of hydrophobic and charged regions within the molecule is necessary for potent biological activity, highlighting an amphipathic requirement. nih.govacs.org

The versatility of the indole scaffold allows for the synthesis of large libraries of compounds, enabling comprehensive SAR exploration to identify derivatives with enhanced therapeutic potential. nih.govresearchgate.net

Positional and Substituent Effects on Biological Activity of Indole-Propanoic Acid Derivatives

The biological activity of indole-propanoic acid derivatives is intricately linked to the specific placement and chemical nature of functional groups on the core structure. The interplay between substituents at the C3 position, the propanoic acid moiety at the N1 position, and other groups on the benzene portion of the indole ring dictates the compound's interaction with biological targets.

The C3 position of the indole ring is a common site for substitution in many biologically active molecules. researchgate.netnih.gov The nature of the substituent at this position is a strong determinant of the compound's antioxidant activity and its interaction with cellular targets. nih.gov A formyl group (-CHO) at C3, as seen in 2-(3-formyl-1H-indol-1-yl)propanoic acid, introduces a planar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

Research on C3-substituted indoles has shown that:

Radical Stabilization: The presence of a substituent at the C3 position can stabilize the indolyl radical, which is important for antioxidant activity. nih.gov

Electronic Effects: The electron-withdrawing nature of the formyl group can influence the electron density of the entire indole ring system, which can be crucial for specific interactions within a receptor's binding site. In studies of other indole derivatives, strong electron-withdrawing groups on the indole ring were found to be important for ligand interaction with protein binding pockets. nih.gov

Starting Material for Synthesis: 3-substituted indoles, such as those with acetyl or formyl groups, are valuable starting materials for the synthesis of more complex and potent bioactive alkaloids. researchgate.net The formyl group can be readily converted into other functional groups, allowing for diverse chemical modifications to explore the SAR. researchgate.net

The presence and orientation of the C3-formyl group can thus confer selectivity and efficacy by providing specific hydrogen bonding opportunities and modulating the electronic character of the indole scaffold.

Substitution at the N1 nitrogen atom of the indole ring is a key strategy for modifying the pharmacological profile of indole derivatives. nih.gov The attachment of a 2-propanoic acid moiety introduces a flexible acidic side chain that can significantly influence biological interactions.

Key impacts of the N1-propanoic acid group include:

Ionic Interactions: The carboxylic acid group provides a negative charge at physiological pH, enabling strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., arginine, lysine) in a target's binding site. mdpi.com

Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor, providing crucial anchor points for binding.

Improved Pharmacokinetics: The introduction of an acidic group can increase the aqueous solubility of the compound, which may improve its pharmacokinetic properties.

Essential for Activity: In the development of certain enzyme inhibitors, such as cytosolic phospholipase A2α (cPLA2α) inhibitors, a propanoic acid group on the indole core was found to be essential for potent inhibitory activity. nih.gov

The synthesis of indole-1-propanoic acid derivatives has been explored for developing agents with potential anti-infective properties. nih.gov The combination of the indole core with the propanoic acid side chain at N1 creates a pharmacophore capable of engaging in multiple types of binding interactions, which is critical for high-affinity binding to biological targets.

The presence of a chiral center at the second carbon of the propanoic acid moiety in this compound means the compound exists as a pair of enantiomers (R and S). Stereochemistry is a critical factor in drug design, as biological systems are inherently chiral, and enantiomers often exhibit different pharmacological and toxicological profiles.

The differential activity between enantiomers arises because:

Three-Point Attachment: According to Easson-Stedman's hypothesis, the more active enantiomer (the eutomer) must interact with its receptor at a minimum of three points. The less active enantiomer (the distomer) may not be able to achieve this optimal three-point fit, resulting in lower binding affinity and reduced biological effect.

Receptor Specificity: The three-dimensional arrangement of atoms in one enantiomer may fit precisely into a specific receptor binding site, while its mirror image does not.

In the development of other chiral indole-based kinase inhibitors, it was found that identifying the eutomer configuration substantially enhanced the biological potency of the compound series. nih.gov Therefore, for analogs of this compound, the separation and individual testing of the R- and S-enantiomers are essential to determine which stereoisomer is responsible for the desired biological activity and to develop a more selective and potent agent.

Modifying the benzene portion of the indole nucleus (positions C4, C5, C6, and C7) with various substituents is a common strategy to fine-tune a compound's activity, selectivity, and metabolic profile. researchgate.net The electronic influence of these substituents can correlate with the stability and activity of the compound. researchgate.net

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) is a widely used tactic. Halogens can alter a compound's lipophilicity, membrane permeability, and binding interactions. In some series, fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Halogenation can also block positions susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. mdpi.com

Methoxy (B1213986) Groups: The addition of a methoxy (-OCH3) group can provide an additional hydrogen bond acceptor and influence the electronic properties of the ring. The position of the methoxy group is critical; for one class of CysLT1 antagonists, substitution at the C7 position was found to be the most favorable for activity. researchgate.net

Metabolic Stability: A major challenge in drug development is rapid degradation by metabolic enzymes. Rational substitution on the indole ring can protect the molecule from metabolic attack. For example, replacing a metabolically labile part of a molecule with a more stable group, like an amide bond, has been shown to be an effective strategy to eliminate metabolic hotspots without sacrificing potency. nih.gov

The following table summarizes SAR findings for various substituents on the indole ring from a series of CysLT1 selective antagonists, illustrating the impact of substituent type and position on inhibitory activity.

| Compound | Substituent at C5 | Substituent at C6 | Substituent at C7 | IC50 (µM) for CysLT1 |

| 17a | H | Cl | H | 0.021 |

| 17g | Cl | H | H | 0.0097 |

| 17h | H | H | Cl | 0.011 |

| 17i | OCH3 | H | H | 0.013 |

| 17j | H | OCH3 | H | 0.0093 |

| 17k | H | H | OCH3 | 0.0059 |

| Data derived from studies on 3-substituted 1H-indole-2-carboxylic acid derivatives. researchgate.net |

Rational Design Strategies for this compound Analogs

Rational drug design aims to create new molecules with improved therapeutic effects based on an understanding of the biological target and the SAR of lead compounds. For analogs of this compound, several strategies can be employed:

Scaffold Hopping and Isosteric Replacement: The core indole structure can be replaced with other heterocyclic systems (bioisosteres) to explore new chemical space and potentially improve properties like solubility or patentability. Similarly, the formyl group could be replaced with other hydrogen-bonding groups like a cyano (-CN) or a small amide (-CONH2) group to probe interactions at the C3 position.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how analogs will bind. nih.gov This allows for the design of new molecules with optimized interactions, such as adding substituents to the indole's benzene ring to fill a hydrophobic pocket or introducing functional groups that can form specific hydrogen bonds with the receptor.

Molecular Hybridization: This strategy involves combining the structural features of two or more known active molecules into a single hybrid compound. mdpi.com For example, the this compound scaffold could be chemically linked to another pharmacophore known to have a complementary biological activity, potentially leading to a multi-target agent with enhanced efficacy. researchgate.net

Optimization of the Linker: The propanoic acid side chain at N1 can be modified. The length of the alkyl chain can be varied (e.g., acetic acid, butanoic acid) to find the optimal distance and flexibility for interaction with the target protein. The carboxylic acid could also be replaced with other acidic groups like a tetrazole to improve metabolic stability and oral bioavailability.

By systematically applying these design principles, new analogs of this compound can be developed with potentially superior potency, selectivity, and drug-like properties.

Scaffold Modification and Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in drug design used to enhance potency, selectivity, or pharmacokinetic properties by substituting a functional group with another that has similar physicochemical characteristics. nih.gov For this compound, several bioisosteric modifications can be proposed for its key functional groups.

Indole Scaffold Hopping: The indole core itself can be replaced with other bicyclic heteroaromatic systems in a strategy known as scaffold hopping. This approach can lead to novel chemotypes with potentially improved properties or a different intellectual property landscape. nih.govchimia.ch For instance, replacing the indole ring with an indazole has been successfully used to convert selective inhibitors of one protein family member into dual inhibitors. nih.govrsc.org Other potential bioisosteres for the indole scaffold include benzimidazole (B57391) or azaindoles.

Bioisosteres for the Propanoic Acid Moiety: The propanoic acid group is a critical feature, likely involved in forming key interactions with a biological target, such as a salt bridge with a basic amino acid residue. However, carboxylic acids can present challenges, including poor membrane permeability and metabolic instability. nih.gov Replacing this group with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions. nih.govnih.gov The most common carboxylic acid bioisosteres include tetrazoles, sulfonamides, and hydroxamic acids, each offering different acidity and lipophilicity profiles. openaccessjournals.comdrughunter.com

The 5-substituted 1H-tetrazole is a widely used non-classical bioisostere for the carboxylic acid group. drughunter.com Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the charge-based interactions of the carboxylate. drughunter.com Other acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles, can also serve as effective replacements. drughunter.com

Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Group

| Original Group | Bioisosteric Replacement | Key Properties & Rationale |

|---|---|---|

| Carboxylic Acid | 5-Substituted 1H-Tetrazole | pKa (~4.5-4.9) similar to carboxylic acid; acts as an anionic mimic. drughunter.com |

| Carboxylic Acid | Acyl Sulfonamide | Weaker acid (pKa ~9-10); can increase lipophilicity and metabolic stability. drughunter.com |

| Carboxylic Acid | Hydroxamic Acid | Moderately acidic (pKa ~8-9); known for metal-chelating properties. nih.gov |

| Carboxylic Acid | Squaric Acid | Acidic, can act as a carboxylate mimic. |

Bioisosteres for the Formyl Group: The formyl group at the C-3 position is a key hydrogen bond acceptor and a reactive handle for further synthesis, often used to create Schiff bases. researchgate.netekb.eg Its replacement could modulate binding affinity and specificity. Potential bioisosteres for the aldehyde include a nitrile group, which is smaller and less reactive but maintains hydrogen bonding capability. mdpi.com An oxime or a small heterocycle like an oxazole (B20620) could also be considered to introduce different electronic and steric properties while preserving the hydrogen-bond accepting feature.

Design of Conformationally Restricted Analogs

The propanoic acid side chain of this compound possesses significant conformational flexibility due to free rotation around its single bonds. This flexibility can be entropically unfavorable for binding to a biological target. researchgate.net Introducing conformational constraints can lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity. researchgate.netnih.gov

One strategy to restrict the side chain's flexibility is to incorporate its atoms into a cyclic structure. For example, the ethyl portion of the propanoic acid could be part of a cyclopropane (B1198618) ring, creating a rigid analog. This approach has been used to explore the required orientation of substituents for receptor binding. acs.org Another approach involves creating a larger ring system by linking the end of the propanoic acid chain back to another position on the indole ring, such as C-2 or C-4, forming a tricyclic structure.

Introducing steric bulk near the flexible chain can also limit its rotational freedom. For instance, adding a methyl group to the alpha-carbon of the propanoic acid would create a chiral center and favor certain rotamers, which could be explored to determine the optimal stereochemistry for activity.

Fragment-Based Drug Design Considerations for Indole Scaffolds

Fragment-based drug design (FBDD) is an approach that begins with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. These initial hits are then optimized and grown or linked to produce more potent leads. mdpi.com The structure of this compound can be deconstructed into several fragments that could be used in an FBDD campaign.

Key fragments include:

The Indole Core: A simple indole or substituted indole could be screened to identify if this core motif makes productive interactions with the target.

Indole-3-carbaldehyde: This fragment presents the core scaffold and a key hydrogen-bonding feature. researchgate.net Its use in screening could validate the importance of the formyl group for initial binding.

N-substituted Propanoic Acid: An N-acetyl or N-propionyl group on various heterocyclic cores could be screened to probe the binding pocket that accommodates the side chain.

In a hypothetical FBDD approach, a fragment like 7-chloro-1H-indole-3-carbonitrile (a bioisostere of the formyl group) could serve as a starting point. mdpi.com If this fragment shows binding, it could be elaborated by adding the propanoic acid side chain at the N-1 position to extend into an adjacent binding pocket, thereby "growing" the fragment into a more potent inhibitor based on the parent molecule's structure. This systematic building-up process allows for a more efficient exploration of chemical space and a deeper understanding of the SAR. mdpi.com

Biological and Pharmacological Investigations

Broad Spectrum Biological Activities of Indole (B1671886) Derivatives

The indole nucleus is a prominent scaffold in a multitude of biologically active compounds, both natural and synthetic. nih.govchula.ac.thrjpn.org This heterocyclic system is a core component of many important drug molecules and binds with high affinity to multiple receptors, making it a valuable starting point for the development of new therapeutic agents. researchgate.netijpsr.com Research has revealed that indole derivatives possess a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, antioxidant, and antitubercular properties. chula.ac.thrjpn.orgresearchgate.netbenthamdirect.com

The versatility of the indole ring allows for chemical modifications that can modulate its biological effects. ijpsr.com Compounds containing this moiety have been investigated for their potential to treat a diverse range of diseases. researchgate.net For instance, indole-containing drugs such as Indomethacin (an anti-inflammatory), Vincristine (an anticancer agent), and Sumatriptan (an antimigraine drug) are well-established in clinical practice. nih.gov The broad-spectrum activity of indole derivatives has spurred continuous research into synthesizing novel analogues to screen for enhanced pharmacological profiles and new therapeutic applications. researchgate.netbenthamdirect.com

Specific Biological Activities and Potential Therapeutic Applications of 2-(3-formyl-1H-indol-1-yl)propanoic acid and Related Structures

Indole and its derivatives have demonstrated significant antimicrobial effects against a range of pathogenic bacteria and fungi. chula.ac.thbenthamdirect.comresearchgate.net The indole scaffold is considered a promising framework for the development of new antimicrobial agents, particularly in the face of growing antimicrobial resistance. nih.govnih.gov Studies have shown that indole derivatives can be effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.govasm.orgnih.gov

The antimicrobial action of these compounds can be attributed to various mechanisms, including the inhibition of microbial growth and the disruption of biofilm formation. asm.orgnih.gov For example, certain indole agents not only inhibit the formation of XDRAB biofilms but can also eradicate established ones. asm.orgnih.gov The introduction of other heterocyclic moieties, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, to the indole core can enhance antimicrobial potency. nih.govnih.gov Hybrid molecules combining indole and triazole have shown excellent antifungal activity against species like Candida albicans and Candida krusei. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity (MIC*) | Reference(s) |

|---|---|---|---|

| Indole-Triazole Derivative (3d) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 µg/mL | nih.gov |

| Indole-Triazole Derivative (3d) | Candida krusei | Highly active | nih.gov |

| Indole-Thiadiazole Derivative (2h) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| 7-Hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Inhibited biofilm formation and eradicated mature biofilm | asm.orgnih.gov |

| Indole-Triazole Conjugates | Candida tropicalis | 2 µg/mL | nih.gov |

| Indole-Triazole Conjugate (6f) | Candida albicans | 2 µg/mL | nih.gov |

MIC = Minimum Inhibitory Concentration

The indole scaffold is a key structural feature in numerous anticancer agents, and its derivatives are actively being explored for their potential in cancer therapy. nih.govnih.govbenthamdirect.com Indole-containing compounds have shown the ability to act on diverse targets within cancer cells, making them promising candidates for overcoming drug resistance. nih.gov Clinically used anticancer drugs like Vinblastine and Vinorelbine are based on the indole alkaloid structure. nih.gov

Indole derivatives exert their anticancer effects through multiple mechanisms of action. nih.gov A significant body of research points to their ability to interfere with key cellular processes involved in cancer cell proliferation and survival. mdpi.com

Tubulin Inhibition: A primary mechanism for many indole-based anticancer agents is the disruption of microtubule dynamics through interaction with tubulin. nih.govmdpi.com Vinca alkaloids, for example, interfere with microtubule function, leading to cell cycle arrest and cell death. mdpi.com

Protein Kinase Inhibition: Indole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways. nih.gov Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when inhibited, can effectively halt tumor progression. nih.govnih.gov Certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have shown potent inhibitory activity against both wild-type and mutant EGFR. nih.gov

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a class of anticancer agents, and some indole derivatives have been found to modulate HDAC activity. nih.govingentaconnect.com

Other Mechanisms: Indole derivatives have also been shown to inhibit other critical targets, including topoisomerases and the PI3K/Akt/mTOR signaling pathway. nih.gov Some derivatives of 1H-indole-2-carboxylic acid have been developed to target the 14-3-3η protein, showing potent antitumor activity in liver cancer cells. nih.gov

Table 2: Mechanisms of Action for Anticancer Indole Derivatives

| Derivative Class / Compound | Mechanism of Action | Target Cancer Type(s) | Reference(s) |

|---|---|---|---|

| Vinca Alkaloids (e.g., Vinblastine) | Tubulin Polymerization Inhibition | Broad-spectrum | mdpi.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFRWT/EGFRT790M Inhibition | Various human cancer cell lines | nih.gov |

| 1H-indole-2-carboxylic acid derivative (C11) | 14-3-3η Protein Inhibition | Liver Cancer | nih.gov |

| General Indole Derivatives | Tyrosine Kinase Inhibition | General | nih.gov |

A key hallmark of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death, in malignant cells. nih.gov Indole derivatives have been widely reported to trigger apoptotic pathways in various cancer cell lines. nih.govmdpi.comingentaconnect.com

The induction of apoptosis by these compounds can be mediated through several signaling cascades. mdpi.com Studies have shown that indole derivatives can cause mitochondrial dysfunction and modulate the expression of apoptosis-related proteins such as Bax and Bcl-xl. mdpi.com For example, (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid), a compound related to the target structure, was found to be a potent inducer of apoptosis in Jurkat cells, with nearly 94% of cells entering late apoptosis after 24 hours of incubation. mdpi.com Other studies on 1H-indole-2-carboxylic acid derivatives demonstrated their potential as antitumor agents through mechanisms including the induction of cell apoptosis. nih.gov The activation of caspases, particularly caspase-3, is a critical step in the execution phase of apoptosis, and certain triazole/oxadiazole hybrids have been investigated as caspase-3 activators. nih.gov

The indole framework is the basis for several anti-inflammatory drugs, most notably Indomethacin. nih.gov Derivatives of indole are known to possess significant anti-inflammatory and analgesic properties. benthamdirect.comnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as phospholipases and cyclooxygenases. nih.govnih.gov

Cytosolic Phospholipase A2α (cPLA2α) Inhibition: cPLA2α is an enzyme that releases arachidonic acid from cell membranes, the precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes. A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids has been specifically designed and evaluated as inhibitors of cPLA2α. nih.gov Optimization of this structural class led to the discovery of potent inhibitors with oral efficacy in animal models of inflammation and asthma. nih.gov

Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Several indole derivatives have been synthesized and evaluated as COX inhibitors. nih.govdntb.gov.ua Some compounds have shown selective inhibition of COX-2, which is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.govresearchgate.net For instance, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have demonstrated significant anti-inflammatory activity and selective COX-2 inhibition. nih.govdntb.gov.ua

Table 3: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Enzyme | Potency / Finding | Reference(s) |

|---|---|---|---|

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | cPLA2α | Potent inhibitors with in vivo oral efficacy. | nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivative (S3) | COX-2 | Showed significant anti-inflammatory activity and selective COX-2 inhibition. | nih.govdntb.gov.ua |

Antioxidant Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases, including cancer. mdpi.com Consequently, compounds with both antioxidant and anticancer properties are of significant therapeutic interest. mdpi.com Studies on various propanoic acid and indole derivatives have demonstrated notable antioxidant activity. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant properties, with some candidates showing potent radical scavenging activity. mdpi.com Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be synthesized from indole precursors, displayed promising antioxidant effects in DPPH radical scavenging assays. mdpi.com These findings suggest that the indole propanoic acid framework could serve as a valuable scaffold for developing novel antioxidant agents. mdpi.com

Antiviral Activity (e.g., HIV-1 Fusion Inhibition, Hepatitis C Virus)

The indole moiety is a key structural feature in a variety of compounds screened for antiviral properties. Triterpenoids, for example, have demonstrated a wide range of biological activities, including inhibitory effects against viruses such as HIV, influenza, and hepatitis C virus (HCV). mdpi.com The mechanisms of action are diverse, ranging from preventing viral adsorption and entry into host cells to inhibiting viral replication. mdpi.commdpi.com

In the context of HCV, direct-acting antivirals (DAAs) have revolutionized treatment, achieving cure rates of 90-95%. nih.gov Research into next-generation HCV NS3/4A protease inhibitors, such as Glecaprevir, has shown potent pangenotypic activity with a high barrier to resistance. nih.gov While the provided research does not directly link this compound to antiviral activity, the established importance of indole-containing structures in the development of anti-HIV and other antiviral agents underscores the potential of this chemical class. mdpi.commdpi.com

Antidiabetic Properties

Indole derivatives have emerged as promising candidates for the treatment of type 2 diabetes. Research has focused on their ability to act as α-glucosidase and α-amylase inhibitors or as agonists for specific receptors involved in glucose metabolism. mdpi.commdpi.com For instance, the microbial metabolite indole-3-propionic acid was found to improve glucose metabolism in rats by lowering fasting blood glucose and plasma insulin (B600854) levels. nih.gov

A significant target in this area is the G protein-coupled receptor 40 (GPR40), which plays a role in glucose-stimulated insulin secretion (GSIS). nih.gov A series of 2-aryl-substituted indole-5-propanoic acid derivatives were designed and synthesized as novel GPR40 agonists, with some compounds showing excellent insulin secretion effects in MIN6 cells. nih.gov These studies indicate that the indole propanoic acid scaffold is a viable starting point for the development of new antidiabetic agents. mdpi.comnih.gov

| Compound | α-Amylase Inhibition (%) at 800 µg/mL | α-Glucosidase Inhibition (%) at 800 µg/mL |

|---|---|---|

| K-1 | 87.01 | 99.17 |

| Acarbose (Standard) | Data Not Specified | Data Not Specified |

Modulatory Effects on Biological Receptors (e.g., Serotonin (B10506) Receptors, Histamine (B1213489) H4, NMDA, CB1, Pregnane X Receptor)

The versatility of the indole structure allows it to interact with a wide array of biological receptors. Indole-based compounds have been investigated as selective serotonin reuptake inhibitors. mdpi.com Furthermore, research has explored the interaction between histamine H1 receptors and N-methyl-D-aspartate (NMDA) receptors, revealing a complex modulatory relationship that could be relevant for conditions like epilepsy. nih.govnih.gov Studies have identified a specific histamine binding site on the NMDA receptor, suggesting a potential target for novel antipsychotic drugs. biorxiv.org

In other research areas, derivatives have been developed as potent antagonists for the cannabinoid CB1 receptor, which is found in high densities in the central nervous system. doi.org The GPR40 receptor, as mentioned previously, is another key target for indole propanoic acid derivatives in the context of diabetes. nih.gov This broad receptor activity highlights the potential for developing targeted therapies based on the indole scaffold.

| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Selectivity (CB2/CB1) |

|---|---|---|---|

| NESS 0327 | 350 ± 5 fM | 21 ± 0.5 nM | >60,000-fold |

| SR 141716A | 1.8 ± 0.075 nM | 514 ± 30 nM | 285-fold |

Investigation of Biological Targets and Mechanisms of Action

Enzyme Inhibition Assays

A primary mechanism through which indole derivatives exert their pharmacological effects is the inhibition of specific enzymes. For example, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids were developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. nih.gov Enzyme and cell-based assays confirmed the structure-activity relationships, identifying key functional groups necessary for potent inhibition. nih.gov

In the context of cancer therapy, indole-based structures have been investigated as multi-target inhibitors of enzymes like EGFR, BRAFV600E, and EGFRT790M. mdpi.com One study found that a specific triazole-quinolinone derivative was a potent inhibitor of these targets, with IC50 values in the nanomolar range. mdpi.com These compounds were also shown to induce apoptosis by activating caspases. mdpi.com Such enzyme inhibition assays are crucial for elucidating the mechanisms of action and for the rational design of more effective therapeutic agents. nih.gov

| Enzyme Target | IC50 Value (nM) |

|---|---|

| EGFR | 57 |

| BRAFV600E | 68 |

| EGFRT790M | 9.70 |

Receptor Binding and Activation Studies

No published research was identified that specifically investigates the binding affinity or activation potential of this compound at any biological receptor. Consequently, no data is available to be presented in a tabular format or to be discussed in this section.

Cellular Pathway Modulation Studies

There is no available scientific literature detailing the effects of this compound on any cellular pathways. As a result, information regarding its modulatory effects on intracellular signaling cascades or other cellular processes could not be provided.

Advanced Characterization and Computational Studies

Spectroscopic and Spectrometric Characterization Techniques for Novel Derivatives

The structural elucidation of novel derivatives of 2-(3-formyl-1H-indol-1-yl)propanoic acid would fundamentally rely on a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques, e.g., HSQC, HMBC)

NMR spectroscopy is an indispensable tool for the characterization of organic molecules. For derivatives of this compound, ¹H NMR would reveal the chemical environment of protons, including characteristic signals for the formyl proton, the aromatic protons of the indole (B1671886) ring, and the protons of the propanoic acid side chain. The multiplicity of these signals would provide information about neighboring protons. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguous assignment of all proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds), which is invaluable for establishing the connectivity between different parts of the molecule, such as linking the propanoic acid side chain to the indole nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound Derivatives

| Functional Group | Atom | Predicted Chemical Shift (ppm) | Notes |

| Formyl | -CHO | ~9.5 - 10.5 | Typically a singlet in ¹H NMR. |

| Indole Ring | Aromatic C-H | ~7.0 - 8.5 | Complex splitting patterns expected. |

| Propanoic Acid | α-CH | ~4.0 - 5.0 | Chemical shift influenced by the nitrogen and carbonyl group. |

| Propanoic Acid | -COOH | ~170 - 180 | In ¹³C NMR. |

Note: These are generalized predicted ranges based on similar structures. Actual values would depend on the specific derivative and solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For derivatives of this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and help to confirm the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound derivatives, characteristic absorption bands would be expected for the carbonyl groups of the aldehyde and the carboxylic acid, the N-H stretching vibration (if the indole nitrogen is not substituted in a derivative), and the C-H and C=C stretching vibrations of the aromatic ring.

Table 2: Expected Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C=O | Stretch | 1680 - 1710 |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Crystallography for Precise Structural Elucidation

For a definitive determination of the three-dimensional structure of a crystalline derivative of this compound, single-crystal X-ray crystallography is the gold standard. This technique can provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the packing of molecules in the crystal lattice can reveal information about intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry and molecular modeling can provide valuable insights into the properties of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be employed to predict the optimized geometry of this compound, its conformational preferences, and its electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations can also be used to predict spectroscopic data (NMR, IR) to aid in the interpretation of experimental results.

Table 3: Potential Applications of DFT Calculations for this compound

| Calculated Property | Scientific Insight |

| Optimized Molecular Geometry | Prediction of bond lengths, bond angles, and conformation. |

| HOMO-LUMO Energy Gap | Information on electronic transitions and potential reactivity. |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Calculated NMR and IR Spectra | Aiding in the assignment and interpretation of experimental spectra. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the molecular level. These methods are instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and understanding the dynamic behavior of the ligand-receptor complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the active site of the target protein and scoring them based on their binding energy. For indole derivatives, docking studies have been crucial in identifying key interactions that govern their biological activity. For instance, studies on various indole-based compounds have revealed the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in their binding to diverse targets such as enzymes and receptors nih.govnih.gov.

In the case of this compound, the indole ring can participate in hydrophobic and π-π stacking interactions with aromatic residues in the active site of a target protein. The propanoic acid moiety can form hydrogen bonds or ionic interactions with basic amino acid residues like arginine or lysine. The formyl group at the 3-position of the indole ring can also act as a hydrogen bond acceptor nih.gov.

A hypothetical molecular docking study of this compound against a target protein, for example, a protein kinase, might reveal interactions with key residues in the ATP-binding pocket. The indole scaffold could occupy a hydrophobic region, while the carboxylate of the propanoic acid could form a crucial hydrogen bond with a conserved lysine residue, a common interaction for kinase inhibitors.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | Lys72, Glu91, Leu148, Val159 |

| Hydrogen Bonds | 2 | Lys72, Glu91 |

| Hydrophobic Interactions | 4 | Leu22, Val30, Ala51, Leu148 |

| π-π Stacking | 1 | Phe147 |

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules nih.govnih.gov.